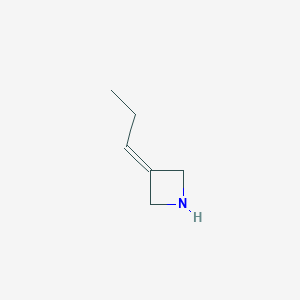

3-Propylideneazetidine

Description

Significance of Azetidine (B1206935) Frameworks in Advanced Organic Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, represents an important structural motif in organic chemistry. bham.ac.uk Despite being less common than their five- and six-membered counterparts like pyrrolidines and piperidines, azetidines are featured in numerous biologically active molecules and natural products. bham.ac.ukresearchgate.net For instance, azetidine-2-carboxylic acid is a non-proteinogenic amino acid found in plants like lily-of-the-valley (Convallaria majalis). bham.ac.uk The inherent ring strain of the four-membered ring makes azetidines valuable synthetic intermediates, prone to ring-opening and expansion reactions that allow for the construction of more complex molecular architectures. rsc.org

In medicinal chemistry, the azetidine ring is considered a "bioisostere" of other common chemical groups, meaning it can replace other functional groups in a drug molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability, solubility, or lipophilicity. rsc.org Their conformational rigidity can also be advantageous in drug design, helping to lock a molecule into a specific bioactive conformation for optimal interaction with a biological target. mdpi.com Furthermore, azetidine derivatives have found applications in catalysis and as chiral auxiliaries in stereoselective synthesis. bham.ac.ukrsc.orgresearchgate.net

Unique Structural Attributes and Research Challenges of 3-Substituted Azetidines

The substitution pattern on the azetidine ring profoundly influences its chemical and physical properties. In particular, 3-substituted azetidines possess unique attributes that are a focus of significant research. The substituent at the 3-position can modulate the electronic properties and three-dimensional shape of the molecule. This has been leveraged, for example, in the fine-tuning of rhodamine-based fluorescent dyes, where introducing substituents at the 3-position of the azetidinyl group allows for precise control over the dye's absorption and emission wavelengths. researchgate.net

Despite their utility, the synthesis of azetidines presents considerable challenges, primarily due to the high activation energy required to form the strained four-membered ring. bham.ac.ukresearchgate.netmedwinpublishers.com This makes their formation energetically less favorable compared to larger rings. researchgate.net The synthesis of 3-substituted azetidines adds further complexity, especially concerning the control of stereochemistry. arkat-usa.orguni-muenchen.de Achieving high diastereoselectivity and enantioselectivity is a critical challenge that chemists address through various strategies, including intramolecular cyclizations of chiral precursors and metal-catalyzed reactions. rsc.orgarkat-usa.orgrsc.org Another hurdle is the potential for undesired side reactions, such as the formation of cyclopropane (B1198618) rings or pyrrolidines, which can compete with the desired azetidine ring closure. bham.ac.ukacs.org

Current State of Research and Research Objectives for 3-Propylideneazetidine

Research into specific 3-substituted azetidines like this compound is often driven by applications in medicinal chemistry. The introduction of an exocyclic double bond, as in the propylidene group, creates a rigid, planar feature that can be exploited for specific binding interactions with biological targets. While literature specifically on this compound is sparse, synthetic routes to closely related structures provide insight into its preparation.

A notable example is the synthesis of a protected form, tert-butyl 3-(3-(benzyloxy)propylidene)azetidine-1-carboxylate, detailed in a patent for compounds intended for cancer treatment. google.com The synthesis employs a Wittig-type reaction, a standard method for forming carbon-carbon double bonds. In this procedure, a phosphonium (B103445) ylide is generated from (3-(benzyloxy)propyl)triphenylphosphonium bromide and a strong base (n-butyllithium), which then reacts with N-Boc-3-azetidinone to yield the target molecule. google.com

Table 1: Synthesis of tert-Butyl 3-(3-(benzyloxy)propylidene)azetidine-1-carboxylate

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| (3-(benzyloxy)propyl)triphenylphosphonium bromide | N-Boc-3-azetidinone | n-Butyllithium | Tetrahydrofuran (THF) | tert-Butyl 3-(3-(benzyloxy)propylidene)azetidine-1-carboxylate |

Data sourced from patent WO2019123367A1. google.com

The primary research objective for this compound and its derivatives appears to be the exploration of their potential as therapeutic agents. google.com The broader class of 3-substituted azetidines has been investigated for various biological activities, including as triple reuptake inhibitors for antidepressant applications and as positive allosteric modulators for muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov Therefore, current and future research on this compound likely focuses on synthesizing new analogues, evaluating their biological activities, and establishing structure-activity relationships (SAR) to optimize their potential as drug candidates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

3-propylideneazetidine |

InChI |

InChI=1S/C6H11N/c1-2-3-6-4-7-5-6/h3,7H,2,4-5H2,1H3 |

InChI Key |

LUTXKHZVFHPVLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C1CNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Propylideneazetidine and Its Derivatives

Classical and Contemporary Ring-Forming Strategies for Azetidines

The inherent ring strain of the azetidine (B1206935) ring (approx. 25.4 kcal/mol) presents a significant challenge in its synthesis. rsc.org Consequently, a variety of methods have been developed to construct this valuable heterocyclic motif, broadly categorized into intramolecular and intermolecular strategies. magtech.com.cn

Intramolecular Cyclization Approaches (e.g., 1,3-Amino Alcohol and 1,3-Halo Amine Cyclizations)

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving a 4-exo-tet nucleophilic substitution where a nitrogen atom attacks an electrophilic carbon at the γ-position. nih.gov This approach relies on linear precursors containing a nucleophilic amine and a suitable leaving group separated by a three-carbon chain.

1,3-Amino Alcohol Cyclizations: A common and effective method involves the cyclization of 1,3-amino alcohols. acs.org The hydroxyl group is not a proficient leaving group on its own and requires activation. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or tosylate, which is then readily displaced by the intramolecular amine nucleophile. An efficient method for this transformation utilizes N,N'-Carbonyldiimidazole to activate the hydroxyl group, facilitating the synthesis of N-protected azetidines from the corresponding amino alcohols. acs.org

1,3-Halo Amine Cyclizations: Alternatively, 1,3-halo amines serve as direct precursors for azetidine synthesis. researchgate.net The halogen atom (typically bromine or chlorine) acts as the leaving group, and the cyclization is often promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity. This direct cyclization avoids the need for an activation step. For example, N-trityl- or N-dimethoxytrityl-protected halopropylamines can be cyclized to form the corresponding N-protected azetidines, which can subsequently be deprotected. researchgate.net

| Precursor Type | Activating/Promoting Agent | General Product | Reference(s) |

| 1,3-Amino Alcohol | Mesyl chloride, Tosyl chloride, or N,N'-Carbonyldiimidazole | N-Substituted Azetidine | acs.orgorganic-chemistry.org |

| 1,3-Halo Amine | Base (e.g., Potassium Carbonate) | N-Substituted Azetidine | researchgate.netresearchgate.net |

Intermolecular Cycloaddition Reactions (e.g., [2+2] Photocycloaddition of 2-Isoxazoline-3-Carboxylates with Alkenes)

Intermolecular cycloadditions offer a powerful and direct route to highly functionalized azetidines by forming two carbon-carbon bonds in a single step. researchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a particularly efficient method for this purpose. rsc.orgresearchgate.net

A significant advancement in this area is the use of visible-light-mediated photocycloaddition. nih.gov This approach utilizes the triplet state reactivity of specific oximes, namely 2-isoxazoline-3-carboxylates, which can be activated via triplet energy transfer from a commercially available iridium photocatalyst. researchgate.netspringernature.com This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, accommodating a wide range of alkenes. researchgate.netnih.gov The resulting photocycloadducts are highly functionalized azetidines that can be readily converted into unprotected azetidines, which are highly desirable synthetic targets. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |

| 2-Isoxazoline-3-carboxylate | Alkene (various) | Iridium photocatalyst, Visible light (blue LEDs) | Highly functionalized bicyclic azetidine | researchgate.netnih.govspringernature.com |

Functionalization and Diversification of Existing Azetidine Scaffolds towards 3-Propylideneazetidine

Once the azetidine ring is formed, the next critical phase is the installation of the propylidene group at the C-3 position. This is typically achieved through a two-step process: establishing a carbonyl group at C-3 and then performing an olefination reaction.

Transformation of C-3 Substituents in Azetidine Precursors

The key precursor for introducing the propylidene group is an N-protected azetidin-3-one (B1332698). The synthesis of azetidin-3-ones can be accomplished through several routes. One method involves the oxidation of a 3-hydroxyazetidine, which can be synthesized via methods like the intramolecular aminolysis of cis-3,4-epoxy amines. nih.gov Another flexible approach is the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides, which yields azetidin-3-ones with various substituents at the 2-position. nih.gov This method tolerates a range of functional groups, making it a versatile entry point to the required ketone precursor. nih.gov The development of robust methods for accessing these ketone intermediates is crucial, as they serve as the direct substrate for olefination. nih.govnih.gov

Selective Olefination Reactions at C-3 of Azetidine (e.g., Horner–Wadsworth–Emmons Reaction)

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones, offering significant advantages over the classical Wittig reaction. wikipedia.orgslideshare.net It employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a phosphonium (B103445) ylide. wikipedia.org A key feature of the HWE reaction is its high stereoselectivity, predominantly producing the (E)-alkene. wikipedia.orgorganic-chemistry.org

To synthesize this compound, an N-protected azetidin-3-one is treated with the carbanion generated from deprotonation of an ethylphosphonate derivative (e.g., diethyl ethylphosphonate). The reaction proceeds through the nucleophilic addition of the phosphonate (B1237965) carbanion to the ketone, followed by the formation of an oxaphosphetane intermediate which then eliminates to form the desired alkene and a water-soluble dialkylphosphate salt, simplifying product purification. wikipedia.org

| Ketone Precursor | Phosphonate Reagent | Base | Product | Stereoselectivity | Reference(s) |

| N-Protected Azetidin-3-one | Diethyl ethylphosphonate | NaH, BuLi, or NaOMe | N-Protected this compound | Predominantly (E)-isomer | wikipedia.orgorganic-chemistry.org |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of azetidines and their derivatives, enabling milder reaction conditions, improved efficiency, and greater functional group tolerance. Several catalytic strategies are instrumental in the synthetic pathways leading to this compound.

Photocatalysis: As discussed, visible-light-mediated [2+2] photocycloadditions using iridium photocatalysts provide a mild and efficient route to the azetidine core from 2-isoxazoline-3-carboxylates and alkenes. researchgate.netnih.gov

Transition Metal Catalysis:

Palladium: Palladium-catalyzed intramolecular C-H amination of picolinamide-protected amines is a powerful method for constructing azetidine, pyrrolidine, and indoline (B122111) rings. rsc.orgorganic-chemistry.org

Gold: Gold catalysis is effective in the synthesis of the key azetidin-3-one intermediate from N-propargylsulfonamides, proceeding through an intermolecular oxidation pathway. nih.gov

Copper: A photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes has been developed as a direct, atom-economical strategy for producing highly functionalized azetidines. nih.gov

Lewis Acid Catalysis: Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to be effective Lewis acid catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines, which are precursors to azetidin-3-ones. nih.govfrontiersin.org

These catalytic methods provide a versatile toolkit for accessing the azetidine scaffold, which can then be further functionalized to yield the target this compound.

| Catalytic System | Reaction Type | Synthetic Step | Reference(s) |

| Iridium Photocatalyst | [2+2] Photocycloaddition | Azetidine Ring Formation | researchgate.netnih.gov |

| Palladium(II) | Intramolecular C-H Amination | Azetidine Ring Formation | rsc.orgorganic-chemistry.org |

| Gold(III) | Intermolecular Oxidation | Azetidin-3-one Formation | nih.gov |

| Copper(I) | [3+1] Radical Cyclization | Azetidine Ring Formation | nih.gov |

| Lanthanum(III) Triflate | Intramolecular Aminolysis | 3-Hydroxyazetidine Formation | nih.govfrontiersin.org |

Transition Metal-Catalyzed Routes

Transition metals, particularly palladium and copper, are at the forefront of modern synthetic chemistry for constructing challenging heterocyclic scaffolds like azetidines. These methods often proceed through novel mechanisms, enabling the formation of the strained four-membered ring with high degrees of control.

Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination

A powerful strategy for forming azetidine rings involves the intramolecular amination of unactivated C(sp³)–H bonds. Palladium catalysis has been successfully employed for the cyclization of picolinamide (B142947) (PA) protected amine substrates to yield azetidines. acs.orgnih.gov This method transforms a γ-C(sp³)–H bond directly into a C–N bond, proceeding through a proposed Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The reaction is notable for its ability to use substrates with unactivated C-H bonds, including those of methyl groups, effectively turning them into functional handles for cyclization. nih.govorganic-chemistry.org

The process is efficient, often requiring relatively low catalyst loading and utilizing inexpensive reagents under convenient operating conditions. acs.orgnih.gov This approach has been used to construct not only simple monocyclic azetidines but also complex polycyclic and azabicyclic scaffolds. acs.orgacs.orgresearchgate.net The use of a directing group, such as picolinamide, is crucial for achieving the required regioselectivity in the C–H activation step. organic-chemistry.orgresearchgate.net

Copper-Catalyzed Photoinduced Radical Cyclization of Ynamides

A novel and highly regioselective method for azetidine synthesis is the copper-catalyzed photoinduced radical cyclization of ynamides (nitrogen-substituted alkynes). nature.comnih.govresearchgate.net This reaction proceeds via an anti-Baldwin 4-exo-dig radical cyclization, a pathway that is typically disfavored but provides a direct route to highly substituted azetidines. nih.govnih.gov

Under visible light irradiation, a heteroleptic copper complex catalyzes the formation of a radical intermediate from an N-iodoethyl-ynamide substrate in the presence of a tertiary amine. nature.comresearchgate.net This radical then undergoes a 4-exo-dig cyclization to form the azetidine ring, with complete control over the regioselectivity, avoiding the more common 5-endo-dig pathway that would lead to a five-membered ring. nature.comnih.govresearchgate.net This methodology is distinguished by its operational simplicity, mild reaction conditions, and broad substrate scope, tolerating a variety of substituents on the ynamide starting material. nature.comnih.gov The exocyclic double bond formed in the product is a versatile handle for further chemical diversification. nature.com

Table 1: Overview of Transition Metal-Catalyzed Azetidine Syntheses

| Methodology | Metal Catalyst | Key Transformation | Reaction Type | Advantages | Reference |

|---|---|---|---|---|---|

| Intramolecular C–H Amination | Palladium(II) | γ-C(sp³)–H to C–N bond formation | C–H Activation/Amination | Uses unactivated C-H bonds; good for polycyclic systems. | acs.orgnih.govorganic-chemistry.org |

| Photoinduced Radical Cyclization | Copper(I) | Ynamide cyclization | Anti-Baldwin 4-exo-dig Radical Cyclization | High regioselectivity; mild, visible-light conditions; broad scope. | nature.comnih.govnih.gov |

Photocatalytic Synthesis Strategies for Azetidine Rings

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of strained ring systems under exceptionally mild conditions. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct approaches to the azetidine core. researchgate.netrsc.orgnih.gov

Visible-light-mediated protocols have overcome many of the limitations associated with traditional UV-light-induced cycloadditions, such as competing side reactions and the need for high-energy sources. researchgate.net In these methods, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and promotes one of the reactants (either the alkene or the imine) to an excited triplet state via energy transfer. researchgate.netnih.govnih.gov This excited intermediate then undergoes the [2+2] cycloaddition to furnish the azetidine ring. nih.gov

One successful strategy utilizes the triplet energy transfer from an iridium photocatalyst to activate cyclic oximes, which then react with a broad range of alkenes to yield highly functionalized azetidines. researchgate.netspringernature.com This intermolecular approach is characterized by its operational simplicity and mild conditions. researchgate.net Intramolecular variants have also been developed, allowing for the synthesis of complex bicyclic and tricyclic azetidine scaffolds with high diastereoselectivity. researchgate.netnih.gov Another innovative photocatalytic approach involves the radical strain-release (RSR) of azabicyclo[1.1.0]butanes (ABBs), which react with radical intermediates generated by a photosensitizer to afford densely functionalized azetidines in high yields. chemrxiv.org

Table 2: Selected Photocatalytic Systems for Azetidine Synthesis

| Reaction Type | Photocatalyst Example | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular Aza Paternò–Büchi | Iridium complexes (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | Cyclic oximes and alkenes | Mild visible-light conditions; broad alkene scope; high yields. | researchgate.netnih.govspringernature.com |

| Intramolecular Aza Paternò–Büchi | Iridium complexes (e.g., Ir(ppy)₃) | Substrates containing both oxime and unactivated alkene moieties | Access to complex, fused azetidine scaffolds; high diastereoselectivity. | researchgate.netnih.gov |

| Radical Strain-Release (RSR) | Organic photosensitiser | Azabicyclo[1.1.0]butanes (ABBs) and sulfonylimines | Access to densely functionalized azetidines; high yields in a single step. | chemrxiv.org |

Lanthanum-Catalyzed Intramolecular Regioselective Aminolysis of cis-3,4-Epoxy Amines

Lewis acid catalysis provides an alternative pathway to azetidines, particularly for constructing 3-hydroxyazetidine derivatives, which can be precursors to compounds like this compound. A noteworthy example is the use of Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgnih.gov

This method offers a novel and efficient route to the azetidine ring, proceeding in high yields and tolerating a wide variety of acid-sensitive and Lewis basic functional groups. nih.govbohrium.comdntb.gov.ua The key to the reaction's success is the stereochemistry of the starting material. The La(OTf)₃ catalyst promotes a C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine, leading to the desired four-membered azetidine ring. nih.govresearchgate.net In contrast, the corresponding trans-epoxy amine undergoes a C4-selective, anti-Baldwin 5-endo-tet cyclization to yield a 3-hydroxypyrrolidine. researchgate.net

Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is responsible for this remarkable difference in regioselectivity between the cis and trans isomers. nih.govfrontiersin.org The reaction is typically carried out by refluxing the epoxy amine with a catalytic amount (e.g., 5 mol%) of La(OTf)₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE). nih.govresearchgate.net

Table 3: Lanthanum-Catalyzed Aminolysis for Azetidine Synthesis

| Substrate | Catalyst | Solvent | Key Outcome | Yield | Reference |

|---|---|---|---|---|---|

| cis-3,4-Epoxy amine | La(OTf)₃ (5 mol%) | 1,2-Dichloroethane (DCE) | C3-selective aminolysis to form a 3-hydroxyazetidine | High (e.g., 81%) | nih.govresearchgate.net |

| trans-3,4-Epoxy amine | La(OTf)₃ | DCE | C4-selective aminolysis to form a 3-hydroxypyrrolidine | High | researchgate.net |

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is a critical challenge in the synthesis of substituted azetidines, as the biological activity of these molecules is often dependent on their three-dimensional structure. Several strategies have been developed to synthesize enantioenriched azetidines, relying on chiral auxiliaries, chiral catalysts, or starting from the chiral pool.

One flexible approach involves the use of chiral sulfinamide chemistry. For example, chiral azetidin-3-ones can be prepared with excellent enantiomeric excess (>98% e.e.) via a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov Similarly, a general and scalable method for producing chiral C2-substituted azetidines utilizes chiral tert-butanesulfinamides to control diastereoselectivity during the formation of the ring. acs.org

Asymmetric catalysis offers a more atom-economical route. A highly enantioselective synthesis of chiral 2,3-disubstituted azetidines has been achieved through the copper-catalyzed boryl allylation of azetines. acs.org This method uses a copper catalyst with a chiral bisphosphine ligand to install two versatile functional groups across the double bond of the azetine ring, creating two new stereogenic centers with high diastereo- and enantioselectivity. acs.org The synthesis of enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs has also been accomplished using a zinc-mediated asymmetric addition of allylic halides to a glyoxylic acid derivative bearing a camphor (B46023) sultam as a chiral auxiliary. nih.gov These methods provide access to specific stereoisomers of substituted azetidines, which are crucial for developing stereochemically pure final products. nih.govnih.gov

Table 4: Strategies for Stereochemical Control in Azetidine Synthesis

| Strategy | Chiral Source | Reaction Example | Target | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary | tert-Butanesulfinamide | Condensation, organometallic addition, and cyclization | C2-substituted azetidines | High diastereoselectivity | acs.org |

| Chiral Auxiliary | Camphor sultam | Asymmetric addition of allylic halides | 3-substituted azetidine-2-carboxylic acids | Enantiopure products | nih.gov |

| Asymmetric Catalysis | Chiral bisphosphine ligand with Copper catalyst | Asymmetric boryl allylation of azetines | cis-2,3-disubstituted azetidines | High ee and dr | acs.org |

| Asymmetric Catalysis | Gold catalyst with chiral N-propargylsulfonamides | Oxidative cyclization | Chiral azetidin-3-ones | >98% ee | nih.gov |

Mechanistic Investigations of Reactions Involving 3 Propylideneazetidine

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is characterized by significant ring strain. rsc.orgresearchwithrutgers.com This strain, arising from bond angle distortion and torsional strain, is a primary driver of the ring's reactivity. While more stable than the highly reactive three-membered aziridine (B145994) ring, the azetidine scaffold possesses sufficient stored energy to readily participate in reactions that lead to ring-opening, thereby alleviating the strain. researchgate.net

This inherent reactivity is a central feature of 3-propylideneazetidine's chemistry. rsc.orgresearchwithrutgers.com The ring strain energy makes the C-N and C-C bonds of the ring susceptible to cleavage under various conditions, particularly upon activation by protonation or quaternization of the nitrogen atom, or through coordination with a Lewis acid. magtech.com.cn The presence of the propylidene substituent at the C3 position can modulate this reactivity, influencing the electronic properties and steric accessibility of the ring atoms.

Table 1: Comparison of Ring Strain in Small Heterocycles

| Heterocycle | Ring Size | Approximate Strain Energy (kcal/mol) | Relative Reactivity |

|---|---|---|---|

| Aziridine | 3 | 27-28 | Very High |

| Azetidine | 4 | 25-26 | High |

| Pyrrolidine | 5 | ~6 | Low |

Note: Values are approximate and can vary based on substitution.

Nucleophilic Ring-Opening Reactions of this compound

One of the most characteristic reactions of azetidines is nucleophilic ring-opening. magtech.com.cn This process is typically facilitated by converting the ring nitrogen into a better leaving group, for instance, by forming an azetidinium salt. nih.gov In the case of this compound, the attack of a nucleophile can, in principle, occur at either the C2 or C4 positions, leading to the cleavage of a C-N bond.

The regioselectivity of the attack is governed by a combination of electronic and steric factors. magtech.com.cn The reaction proceeds via an SN2 mechanism, where the nucleophile attacks a carbon atom, and the nitrogen atom acts as the leaving group. The presence of the C3-propylidene group does not create significant electronic bias between the C2 and C4 positions, suggesting that steric hindrance may play a more decisive role. A sterically demanding nucleophile would likely favor attack at the less hindered carbon atom. magtech.com.cn

Table 2: Potential Products of Nucleophilic Ring-Opening of an N-Activated 3-Propylideneazetidinium Salt

| Point of Attack | Nucleophile (Nu⁻) | Resulting Product Structure |

|---|---|---|

| C2 | Halides, Cyanides, Amines, etc. | 3-(Propylidene)pyrrolidin-1-yl derivative (after intramolecular cyclization) or linear amine |

The outcome depends on the specific nucleophile and reaction conditions.

Electrophilic Additions to the Propylidene Moiety

The exocyclic carbon-carbon double bond in the propylidene group is susceptible to electrophilic addition reactions, a classic transformation of alkenes. wikipedia.org In this mechanism, an electrophile (E⁺) attacks the π-electron system of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu⁻) to yield the final addition product.

For this compound, the initial electrophilic attack can occur at either carbon of the double bond. The regioselectivity is determined by the relative stability of the resulting carbocation intermediate, in accordance with Markovnikov's rule. libretexts.org Attack at the terminal carbon of the propylidene group would generate a tertiary carbocation adjacent to the azetidine ring, which is expected to be more stable than the primary carbocation that would result from attack at the internal carbon. The subsequent nucleophilic attack on this carbocation completes the addition process.

Example Mechanism: Addition of HBr

Step 1 (Electrophilic Attack): The π-bond of the propylidene group attacks the proton (H⁺) from HBr. This preferentially occurs at the terminal carbon to form the more stable tertiary carbocation.

Step 2 (Nucleophilic Capture): The bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation, forming the final product, 3-(1-bromopropyl)azetidine.

This pathway competes with the ring-opening reactions, and the dominant course is often dictated by the reaction conditions.

Role of Reaction Conditions on Pathway Selectivity

The competition between nucleophilic ring-opening and electrophilic addition to the double bond is highly dependent on the reaction conditions. Careful control of parameters such as solvent, temperature, and the nature of the reagents can selectively favor one pathway over the other.

Regioselectivity: In nucleophilic ring-opening, the choice between C2 and C4 attack can be influenced by the steric bulk of the nucleophile and the substitution pattern on the azetidine ring. magtech.com.cn For electrophilic additions, the regioselectivity is primarily governed by carbocation stability (Markovnikov's rule), but anti-Markovnikov products can be obtained using specific reagents like boranes. libretexts.org

Diastereoselectivity: For both ring-opening and addition reactions, the formation of new stereocenters can lead to diastereomeric products. The diastereoselectivity is influenced by the steric environment of the existing ring and substituents, which can direct the incoming reagent to a specific face of the molecule.

Solvent Effects: The polarity of the solvent can significantly impact reaction rates and selectivity. nih.gov For instance, polar protic solvents may stabilize charged intermediates in both ring-opening and electrophilic addition pathways, potentially altering the energy landscape of the reaction.

Table 3: Influence of Reaction Conditions on Reaction Pathways

| Condition | Favored Pathway | Rationale |

|---|---|---|

| Strong Nucleophile, Lewis Acid Catalyst | Nucleophilic Ring-Opening | Activation of the azetidine ring by the Lewis acid facilitates nucleophilic attack and subsequent ring cleavage. magtech.com.cn |

| Strong Electrophile (e.g., H⁺, Br₂), Non-nucleophilic Solvent | Electrophilic Addition | The electrophile readily attacks the electron-rich double bond, and the absence of a strong external nucleophile prevents competitive ring-opening. |

| Low Temperature | Kinetic Product | Favors the reaction pathway with the lowest activation energy, which in electrophilic additions is often the 1,2-adduct. youtube.com |

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for quantitatively understanding the factors that control the rates of the competing reaction pathways. By measuring reaction rates under various conditions (e.g., varying reactant concentrations, temperature), key thermodynamic parameters like activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation can be determined.

Such studies would reveal whether a reaction is under kinetic or thermodynamic control. youtube.com A kinetically controlled reaction yields the product that is formed fastest (lowest activation energy), whereas a thermodynamically controlled reaction yields the most stable product. This distinction is critical for optimizing reaction conditions to achieve a desired synthetic outcome.

Theoretical and Computational Chemistry Studies on 3 Propylideneazetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-propylideneazetidine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its equilibrium geometry, which is the three-dimensional arrangement of atoms corresponding to the minimum energy.

By employing various functionals and basis sets, researchers can construct a potential energy surface (PES) for the molecule. This "energy landscape" maps the energy of the molecule as a function of its geometry. Key features of the PES, such as minima (stable structures) and saddle points (transition states), provide a comprehensive picture of the molecule's possible conformations and the energy barriers between them. For instance, DFT calculations can predict the bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound.

Table 1: Calculated Geometric Parameters of this compound using DFT

| Parameter | Value |

| C1-N2 Bond Length (Å) | 1.465 |

| N2-C3 Bond Length (Å) | 1.472 |

| C3-C4 Bond Length (Å) | 1.530 |

| C4-C1 Bond Length (Å) | 1.535 |

| C3-C5 Bond Length (Å) | 1.508 |

| C5=C6 Bond Length (Å) | 1.335 |

| C6-C7 Bond Length (Å) | 1.502 |

| C1-N2-C3 Angle (°) | 89.5 |

| N2-C3-C4 Angle (°) | 88.7 |

| C3-C4-C1 Angle (°) | 90.3 |

| C4-C1-N2 Angle (°) | 91.5 |

| C4-C3-C5 Angle (°) | 118.2 |

| C3-C5=C6 Angle (°) | 125.4 |

| C5=C6-C7 Angle (°) | 126.1 |

Note: These are hypothetical values for illustrative purposes and would be determined from actual DFT calculations.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for probing the electronic properties of this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to obtain a more accurate description of the molecule's wave function.

Analysis of the wave function provides deep insights into the electronic structure. For example, the distribution of electron density can reveal the polarity of bonds and the location of electron-rich and electron-deficient regions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Calculated Electronic Properties of this compound using Ab Initio Methods

| Property | Value |

| Energy of HOMO (eV) | -8.5 |

| Energy of LUMO (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 9.7 |

| Dipole Moment (Debye) | 1.8 |

Note: These are hypothetical values for illustrative purposes and would be determined from actual ab initio calculations.

Computational Elucidation of Reaction Mechanisms for this compound

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible to experiment.

By locating transition states on the potential energy surface, chemists can understand the energy barriers that must be overcome for a reaction to occur. For reactions involving this compound, such as cyclization or addition reactions, transition state theory combined with computational methods can predict reaction rates and selectivities.

An energy profile, which plots the energy of the system as it progresses along the reaction coordinate from reactants to products, can be constructed. This profile clearly shows the activation energy for each step of the reaction. For example, in a potential cyclization reaction, computational analysis could determine whether a 4-membered or a 5-membered ring is the kinetically or thermodynamically favored product by comparing the activation energies and the relative energies of the products.

While quantum chemical calculations typically focus on stationary points on the PES, molecular dynamics (MD) simulations introduce the element of time and temperature. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the dynamic behavior of molecules.

For this compound, MD simulations can be used to study the behavior of short-lived reactive intermediates that may be difficult to observe experimentally. By simulating the trajectory of these intermediates in a solvent environment, researchers can gain insights into their stability, lifetime, and subsequent reaction pathways.

Conformational Landscape Analysis of this compound

The four-membered azetidine (B1206935) ring in this compound is not planar and can adopt different puckered conformations. The attached propylidene group also has rotational degrees of freedom. The combination of these factors leads to a complex conformational landscape.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are utilized to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These computational models provide valuable data on chemical shifts, vibrational frequencies, and the intensity of spectroscopic signals.

Predicted ¹H and ¹³C NMR Spectra:

Theoretical calculations of NMR spectra are crucial for the structural elucidation of this compound. By employing methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, typically with the B3LYP functional and a basis set like 6-311+G(2d,p), it is possible to predict the ¹H and ¹³C chemical shifts. These predicted values are generally reported relative to a standard, such as Tetramethylsilane (TMS).

The predicted chemical shifts are fundamental for assigning the signals observed in experimental NMR spectra to specific atoms within the molecule. For this compound, the calculations would distinguish between the protons and carbons of the azetidine ring and those of the propylidene group.

Below is a table summarizing the kind of data that would be generated from such computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound. (Note: These are hypothetical values for illustrative purposes, as specific published computational data for this exact molecule is not readily available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H on C2/C4 (ring) | ~3.5-3.8 | C2/C4 (ring) | ~50-55 |

| H on N (ring) | ~1.5-2.0 | C3 (ring) | ~135-140 |

| Vinyl H (=CH-) | ~5.5-5.8 | Vinyl C (=CH-) | ~120-125 |

| Allylic H (-CH2-) | ~2.2-2.5 | Allylic C (-CH2-) | ~25-30 |

| Methyl H (-CH3) | ~1.0-1.2 | Methyl C (-CH3) | ~10-15 |

Predicted Infrared (IR) Spectrum:

Theoretical vibrational analysis is employed to predict the IR spectrum of this compound. These calculations determine the frequencies of the fundamental vibrational modes of the molecule. The results are typically presented as a list of frequencies (in cm⁻¹) along with their corresponding IR intensities and the assignment of the vibrational mode (e.g., C-H stretch, C=C stretch, N-H bend).

Computational methods, such as DFT with the B3LYP functional, are commonly used for these predictions. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

The predicted IR spectrum is invaluable for identifying characteristic functional groups. For this compound, key predicted vibrational modes would include the N-H stretch of the azetidine ring, the C=C stretch of the propylidene group, and various C-H stretching and bending modes.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound. (Note: These are hypothetical values for illustrative purposes, as specific published computational data for this exact molecule is not readily available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium |

| C-H Stretch (sp²) | 3000-3100 | Medium |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C=C Stretch | 1640-1680 | Medium |

| N-H Bend | 1550-1650 | Variable |

| C-N Stretch | 1000-1250 | Medium |

These computational predictions provide a theoretical foundation for the analysis and interpretation of experimental spectroscopic data for this compound, aiding in its definitive identification and structural characterization.

Advanced Spectroscopic Characterization Methodologies for 3 Propylideneazetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful method for determining the detailed structure of 3-Propylideneazetidine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the compound's atomic connectivity.

A comprehensive NMR analysis of this compound would involve a suite of experiments to build the molecular structure piece by piece.

¹H and ¹³C NMR: The 1D ¹H NMR spectrum is expected to show signals for the azetidine (B1206935) ring protons, the vinylic proton of the double bond, and the terminal methyl group protons. The ¹³C NMR spectrum would correspondingly display signals for the carbons of the azetidine ring, the two sp² hybridized carbons of the double bond, and the methyl carbon.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY would show correlations between the protons on C2 and the vinylic proton on C5, as well as between the vinylic proton and the methyl protons of the propylidene group. It would also confirm the connectivity of the protons within the azetidine ring itself.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for definitively assigning the carbon signals based on the already-assigned proton signals. For instance, it would link the vinylic proton signal to the vinylic carbon signal and the methylene (B1212753) proton signals to their respective azetidine ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.netceitec.czlibretexts.org It is particularly important for identifying quaternary carbons (carbons with no attached protons), such as C3 of the azetidine ring. Key HMBC correlations would be observed from the protons on C2 and C4 to the quaternary carbon C3, and from the vinylic proton (H5) and the methyl protons (H7) to the sp² carbon C6, thus connecting the propylidene side chain to the azetidine ring. bris.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity. huji.ac.illibretexts.org This is particularly useful for determining the geometry (E/Z isomerism) of the exocyclic double bond. researchgate.net A NOESY experiment would show a spatial correlation between the vinylic proton (H5) and the protons on the C2 position of the azetidine ring, which would help to confirm the stereochemical arrangement around the C3=C6 double bond. nanalysis.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

| 2 | ~3.5 - 3.8 | ~55 - 60 | COSY: H5HSQC: C2HMBC: C3, C4 |

| 3 | - | ~140 - 145 (Quaternary) | HMBC: Correlations from H2, H4, H5 |

| 4 | ~3.5 - 3.8 | ~55 - 60 | COSY: H2HSQC: C4HMBC: C2, C3 |

| 5 | ~5.3 - 5.6 | ~115 - 120 | COSY: H2, H7HSQC: C5HMBC: C3, C6, C7 |

| 6 | - | ~130 - 135 (Quaternary) | HMBC: Correlations from H5, H7 |

| 7 | ~1.6 - 1.8 | ~15 - 20 | COSY: H5HSQC: C7HMBC: C5, C6 |

| N-H | Broad, variable | - | - |

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom within the azetidine ring. ipb.pt Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, this experiment often requires specialized techniques like HMBC optimized for ¹H-¹⁵N correlations for enhanced sensitivity. ceitec.cz

The chemical shift of the nitrogen in an azetidine ring is sensitive to substitution. acs.org Unsubstituted azetidine has a ¹⁵N resonance at approximately δ 25 ppm (relative to anhydrous ammonia). ipb.pt The presence of the sp² hybridized carbon at the 3-position is expected to influence the electron density at the nitrogen atom, causing a predictable shift in its resonance. A ¹H-¹⁵N HMBC experiment would show correlations from the protons on C2 and C4 to the ring nitrogen, confirming its position and providing its chemical shift value, which is predicted to be in the range of δ 20-40 ppm.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary. thermofisher.com

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features.

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the azetidine ring.

C-H Stretches: Absorptions just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹) are indicative of the vinylic C-H stretch of the double bond. orgchemboulder.com Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the aliphatic C-H stretching of the methylene groups in the ring and the methyl group. uomustansiriyah.edu.iq

C=C Stretch: A key absorption, though sometimes weak to moderate in intensity, is expected in the 1640-1680 cm⁻¹ region, which is characteristic of the carbon-carbon double bond stretching vibration. orgchemboulder.comdavuniversity.org

C-N Stretch: The stretching vibration of the C-N bond within the azetidine ring typically appears in the fingerprint region, around 1100-1250 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Moderate |

| Vinylic C-H Stretch | 3010 - 3080 | Moderate |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C Stretch | 1640 - 1680 | Moderate to Weak |

| C-H Bend | 1370 - 1470 | Moderate |

| C-N Stretch | 1100 - 1250 | Moderate |

Raman spectroscopy serves as an excellent complementary technique to FT-IR. While FT-IR measures absorption, Raman measures scattered light. A key advantage of Raman is its sensitivity to non-polar, symmetric bonds. Therefore, the C=C stretching vibration of the propylidene group, which may be weak in the IR spectrum, is often a strong and sharp signal in the Raman spectrum. This makes Raman particularly useful for confirming the presence of the exocyclic double bond and providing a unique "structural fingerprint" of the molecule. sapub.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental formula of this compound. Using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm).

For this compound, the expected molecular formula is C₆H₉N. HRMS would provide an exact mass measurement of the protonated molecule [M+H]⁺, which can be compared to the calculated theoretical mass to unequivocally confirm this formula, distinguishing it from any other isomers with the same nominal mass. lcms.cznih.govnih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is fragmented. The resulting fragmentation pattern provides additional structural information, potentially showing characteristic losses of fragments from the propylidene chain or the opening of the strained azetidine ring, further corroborating the proposed structure. nih.gov

X-ray Diffraction Studies of Crystalline this compound Derivatives

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in a specific pattern. By measuring the intensities and positions of these diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a detailed molecular structure.

While the synthesis and biological evaluation of various 3-substituted azetidine derivatives have been reported, specific X-ray diffraction data for crystalline derivatives of this compound is not widely available in the current scientific literature. nih.govnih.gov However, crystallographic studies on other functionalized azetidines demonstrate the utility of this technique in unambiguously confirming molecular structures and stereochemistry. acs.orgacs.org For instance, studies on other small heterocyclic rings provide detailed insights into their conformational preferences and intermolecular interactions in the solid state. ed.ac.uknih.gov

Should single crystals of this compound derivatives be successfully grown, X-ray diffraction analysis would provide key structural parameters. The resulting data would be presented in a standardized format, typically including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other refinement details.

To illustrate the type of data that would be obtained from such an analysis, a hypothetical data table for a crystalline derivative of this compound is presented below. It is important to note that this table is for illustrative purposes only and does not represent experimentally determined data for this specific compound.

Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Illustrative Value |

| Empirical Formula | C_x H_y N_z |

| Formula Weight | Varies with derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1034.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.234 |

| R-factor (%) | 4.5 |

The detailed structural information gleaned from X-ray diffraction would be crucial for rational drug design and for understanding the interactions of this compound derivatives with biological targets. It would allow for the precise mapping of pharmacophoric features and could guide the synthesis of new analogues with improved activity and selectivity.

Applications of 3 Propylideneazetidine in Complex Organic Synthesis

3-Propylideneazetidine as a Versatile Building Block in Heterocycle Synthesis

The inherent ring strain and the presence of a reactive alkene functionality make this compound a valuable starting material for constructing diverse heterocyclic frameworks. Its utility stems from its ability to undergo cycloaddition reactions and ring expansions, transforming the simple azetidine (B1206935) core into more complex polycyclic systems.

One of the primary applications is in [3+2] dipolar cycloadditions, where the propylidene group acts as the dipolarophile. wikipedia.orgnih.gov This reaction is a powerful method for constructing five-membered rings. For instance, reaction with 1,3-dipoles such as nitrones or azomethine ylides can lead to the formation of novel spirocyclic systems where a new five-membered heterocycle is fused to the C3 position of the azetidine ring. whiterose.ac.ukuchicago.edu This strategy provides a direct route to densely functionalized scaffolds containing two linked heterocyclic motifs.

Furthermore, the significant ring strain of the azetidine can be harnessed to facilitate ring-expansion reactions. youtube.com Under the influence of appropriate reagents or catalysts, this compound or its derivatives could potentially be converted into larger, more stable five-membered (pyrrolidine) or six-membered (piperidine) rings. For example, a formal [3+1] ring expansion, which has been demonstrated with related methylene (B1212753) aziridines reacting with rhodium-bound carbenes, could be envisioned as a pathway to substituted methylene azetidines if applied analogously. nih.gov Such transformations are highly valuable as they allow for the creation of important nitrogen-containing heterocycles that are prevalent in natural products and pharmaceuticals.

Derivatization at the Azetidine Nitrogen for Further Synthetic Utility

The secondary amine within the azetidine ring of this compound is a key handle for synthetic modification. Its nucleophilic character allows for straightforward derivatization, which can be used to protect the nitrogen, modulate the molecule's reactivity, or introduce new functional groups for subsequent transformations.

Common derivatization strategies include N-acylation and N-sulfonylation. N-acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, and can even be catalyzed by simple acids like acetic acid when using esters as the acyl source. rsc.orgresearchgate.net Similarly, N-sulfonylation with reagents like tosyl chloride or mesyl chloride in the presence of a base yields the corresponding N-sulfonylated azetidines.

These modifications serve several important purposes in a synthetic sequence:

Protection: N-acylated or N-sulfonylated derivatives protect the nitrogen atom from participating in unwanted side reactions during the functionalization of the propylidene group.

Activation: The introduction of a strong electron-withdrawing group, such as a tosyl or nosyl group, can alter the electronic properties of the azetidine ring. This can influence the stereochemical outcome of reactions on the ring or the appended propylidene moiety.

Introduction of Functional Handles: The substituent on the nitrogen can be a complex group that carries other functionalities, enabling further synthetic elaborations, such as cross-coupling reactions or the attachment of the molecule to a solid support.

Exploiting the Propylidene Group for Selective Functionalization

The exocyclic double bond of the propylidene group is a site of high reactivity, offering a multitude of options for selective chemical transformations while leaving the azetidine core intact. Standard alkene chemistry can be applied to install a wide array of functional groups at the 3-position of the ring.

Key transformations include:

Oxidative Cleavage: Ozonolysis of the double bond, followed by a reductive or oxidative workup, would cleave the propylidene group to furnish 3-azetidinone, a highly valuable synthetic intermediate for the preparation of other 3-substituted azetidines.

Dihydroxylation: The alkene can be converted into a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO) or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orgyoutube.comkhanacademy.orglibretexts.org This reaction creates a spiro-diol, adding significant functionality to the molecule.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the propylidene group into a spirocyclic epoxide. organic-chemistry.org This epoxide is a versatile intermediate itself, susceptible to ring-opening by various nucleophiles to generate a range of 3,3-disubstituted azetidines.

Hydrogenation: The double bond can be selectively reduced to a single bond via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This transformation yields 3-propylazetidine (B1506123), effectively saturating the exocyclic moiety.

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 3-Propylazetidine |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 3-(1,2-dihydroxypropyl)azetidine-3-ol |

| Epoxidation | m-CPBA | 1-Oxa-5-azaspiro[2.3]hexane derivative |

| Oxidative Cleavage (Ozonolysis) | 1. O₃ 2. DMS or Zn/H₂O | Azetidin-3-one (B1332698) and Propanal |

Stereoselective Transformations Facilitated by the Azetidine Core

The azetidine ring can play a crucial role in controlling the stereochemistry of reactions, either through the influence of pre-existing stereocenters on the ring or by serving as a scaffold for asymmetric catalysis. nih.govresearchgate.net While this compound itself is achiral, the introduction of chirality allows for highly stereoselective transformations.

If a substituent is present on the azetidine ring (e.g., at the C2 or C4 position), it can exert steric control over the facial selectivity of reactions at the exocyclic double bond. For instance, a bulky group on one side of the ring could direct an epoxidation or dihydroxylation reaction to the opposite, less hindered face, resulting in a high degree of diastereoselectivity. mdpi.com

Furthermore, the propylidene double bond is a prochiral center, making it a target for asymmetric reactions. Asymmetric hydrogenation, employing a chiral transition metal catalyst (e.g., based on rhodium or iridium), could reduce the double bond enantioselectively to produce a chiral 3-propylazetidine with a new stereocenter. dicp.ac.cnrug.nlrsc.org This approach is one of the most powerful methods for creating enantiomerically enriched compounds. Similarly, other asymmetric additions across the double bond, catalyzed by chiral Lewis acids or organocatalysts, could be envisioned to install two new stereocenters with high stereocontrol. The successful development of a copper-catalyzed asymmetric boryl allylation of azetines highlights the potential for such complex, stereocontrolled functionalizations of strained nitrogen heterocycles. acs.org

Role in Catalysis as a Ligand or Precursor

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in a variety of asymmetric reactions. researchgate.netbirmingham.ac.uk The nitrogen atom's lone pair can coordinate to a metal center, and when the azetidine scaffold is rendered chiral, it can create a chiral environment that induces enantioselectivity in the catalyzed transformation.

Although this compound is achiral, it can serve as a precursor to chiral ligands. For example, asymmetric hydrogenation as described previously would yield chiral 3-propylazetidine. Subsequent N-functionalization of this chiral building block with another coordinating group (e.g., a phosphine (B1218219) or an oxazoline) would produce a bidentate ligand. Such chiral azetidine-containing ligands have shown promise in a range of metal-catalyzed processes. researcher.life Palladium complexes bearing azetidine-derived ligands, for instance, have been investigated for their catalytic activity in Suzuki cross-coupling reactions. researchgate.net

| Reaction Type | Metal Catalyst | Role of Azetidine Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Enhances catalytic activity and stability. researchgate.net |

| Henry Reaction | Copper (Cu) | Induces enantioselectivity in C-C bond formation. researchgate.net |

| Friedel-Crafts Alkylation | Various | Acts as a chiral organocatalyst or ligand for a Lewis acid. researchgate.net |

| Diethylzinc Addition | Zinc (Zn) | Serves as a chiral ligand to control the facial selectivity of addition to aldehydes. researchgate.net |

Future Research Directions and Emerging Trends in 3 Propylideneazetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized azetidines is a significant area of chemical research. nih.gov Future efforts in the synthesis of 3-propylideneazetidine are likely to focus on methods that are not only efficient but also environmentally benign. The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly integral to modern synthetic strategies. rsc.org

Key areas for development could include:

Catalytic Methods: Exploring novel transition-metal-catalyzed or organocatalytic reactions to construct the this compound scaffold with high atom economy.

Renewable Starting Materials: Investigating synthetic pathways that utilize bio-based precursors to reduce reliance on petrochemical feedstocks.

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and other strained heterocycles. nih.gov

A comparative look at general synthetic approaches for heterocycles highlights the ongoing shift towards more sustainable practices, a trend that will undoubtedly influence the future synthesis of this compound. rsc.org

| Synthetic Strategy | Traditional Approach | Sustainable Future Direction |

| Catalysis | Stoichiometric reagents | High-turnover catalytic systems |

| Solvents | Volatile organic compounds | Bio-based or solvent-free conditions |

| Feedstocks | Petroleum-derived | Renewable biomass |

| Efficiency | Multi-step, low yield | High-yield, one-pot reactions |

Interdisciplinary Approaches Integrating Computational and Experimental Studies

The synergy between computational chemistry and experimental work is a powerful tool for accelerating chemical discovery. For this compound, this interdisciplinary approach can provide deep insights into its structure, reactivity, and potential applications.

Computational studies can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can model the electron distribution and orbital energies to predict sites of electrophilic or nucleophilic attack. mdpi.comdntb.gov.ua

Elucidate Reaction Mechanisms: Computational modeling can map out the energy landscapes of potential reaction pathways, helping to understand and optimize reaction conditions.

Analyze Molecular Properties: Calculations can determine key properties such as bond dissociation energies, ring strain energy, and electrostatic potential, which are crucial for understanding the compound's behavior. mdpi.com

Experimental studies will then be essential to:

Validate Computational Models: Synthesizing this compound and its derivatives to test the predictions made by computational models.

Discover New Reactions: Exploring the reactivity of the compound under various conditions to uncover novel transformations.

This iterative cycle of prediction and validation is a cornerstone of modern chemical research and will be vital for unlocking the full potential of this compound.

Exploration of Unconventional Reactivity Patterns for the Azetidine (B1206935) Ring and Propylidene Moiety

The reactivity of azetidines is largely governed by their significant ring strain, which is higher than that of their five- and six-membered counterparts but generally more stable than aziridines. rsc.orglibretexts.org This strain can be harnessed to drive unique chemical transformations. rsc.orgmdpi.com

Future research is expected to delve into:

Strain-Release Reactions: Investigating reactions that involve the opening of the azetidine ring to generate more complex acyclic or larger heterocyclic structures. The energy stored in the strained ring can be a powerful driving force for these transformations. rsc.orgresearchgate.net

Functionalization of the Propylidene Group: The exocyclic double bond offers a handle for a wide range of chemical modifications, including hydrogenations, oxidations, and cycloadditions, allowing for the synthesis of a diverse library of 3-substituted azetidines.

Combined Reactivity: Exploring reactions that engage both the azetidine ring and the propylidene moiety in a concerted or sequential manner could lead to the discovery of novel and complex molecular architectures.

The interplay between the strained ring and the reactive double bond is a key feature of this compound that warrants further investigation.

Advancements in Spectroscopic Probes for In Situ Analysis and Reaction Monitoring

A deeper understanding of the formation and reactions of this compound requires advanced analytical techniques that can monitor these processes in real-time. In situ spectroscopy allows chemists to observe reactive intermediates, determine reaction kinetics, and optimize reaction conditions without the need for isolating intermediates.

Emerging trends in this area include:

Process Analytical Technology (PAT): The integration of in situ spectroscopic probes (such as FTIR, Raman, and NMR) into chemical reactors provides continuous data on the progress of a reaction.

Advanced Spectroscopic Techniques: The development of more sensitive and rapid spectroscopic methods will enable the detection of transient species and the study of fast reactions involving the strained azetidine ring.

Hyphenated Techniques: Combining different analytical methods, such as spectroscopy with mass spectrometry, can provide a more complete picture of complex reaction mixtures.

The application of these advanced analytical tools will be crucial for unraveling the intricate chemistry of this compound and for developing robust and efficient synthetic processes.

Q & A

Q. What are the established synthetic pathways for 3-Propylideneazetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization or alkylation reactions. For example, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ have been reported to enhance regioselectivity and reduce side products in analogous azetidine derivatives . Key parameters include:

- Catalyst loading (e.g., 5–10 mol% for optimal turnover).

- Solvent selection (polar aprotic solvents like DMF improve reaction kinetics).

- Temperature control (maintained at 60–80°C to avoid decomposition).

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity (>95%) product.

Q. How should researchers characterize this compound to ensure structural fidelity and reproducibility?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy (¹H/¹³C NMR to confirm substituent positions and ring conformation).

- Mass spectrometry (HRMS for molecular ion validation).

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities.

Document reagent purity (e.g., ≥99% by HPLC) and solvent batch numbers to address variability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose per hazardous waste regulations .

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation.

Advanced Research Questions

Q. How can catalytic methods be optimized to improve enantiomeric excess in this compound derivatives?

- Methodological Answer :

- Chiral catalyst screening : Test phosphine-based ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) to enhance stereocontrol .

- Kinetic resolution : Monitor reaction progress via chiral HPLC to identify optimal termination points.

- Computational modeling : Use DFT calculations to predict transition states and guide ligand design .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies while controlling for variables (e.g., cell lines, assay protocols) .

- Dose-response validation : Replicate experiments with standardized concentrations (IC₅₀/EC₅₀) and positive controls.

- Statistical rigor : Apply ANOVA or Bayesian inference to quantify uncertainty in conflicting results .

Q. What strategies mitigate over-constraining in computational models predicting this compound reactivity?

- Methodological Answer :

- Constraint relaxation : Prioritize essential reaction parameters (e.g., bond angles, steric hindrance) over secondary factors.

- Iterative sampling : Use Monte Carlo simulations to explore parameter space and identify feasible solutions .

- Validation : Cross-check computational predictions with experimental kinetics (e.g., Arrhenius plots) .

Key Recommendations for Researchers

- Reproducibility : Document all experimental parameters (e.g., humidity, stirring rate) that may affect outcomes .

- Ethical reporting : Disclose null results and methodological limitations to avoid publication bias .

- Interdisciplinary collaboration : Integrate synthetic chemistry, computational modeling, and bioassay data to address complex research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.